1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide
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Description
1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H22FN5O and its molecular weight is 391.45. The purity is usually 95%.
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Scientific Research Applications
Met Kinase Inhibition
The compound shows promise as a Met kinase inhibitor. It has demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model following oral administration, leading to its advancement into phase I clinical trials (Schroeder et al., 2009).
Mycobacterium Tuberculosis GyrB Inhibition
Thiazole-aminopiperidine hybrid analogues, related to this compound, have shown significant in vitro activity against Mycobacterium tuberculosis (MTB) GyrB ATPase and DNA gyrase. These findings highlight potential applications in antituberculosis therapies (Jeankumar et al., 2013).
Antiviral Drug Discovery
Compounds structurally related to 1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide have been explored in the context of antiviral drug discovery, particularly focusing on new strategies for treating hemorrhagic fever virus infections and prophylactic use to prevent HIV infections (De Clercq, 2009).
Aurora Kinase Inhibition
A compound closely related to this one inhibits Aurora A, suggesting potential use in cancer treatment. Such applications leverage the compound's ability to target specific kinases involved in cancer progression (ロバート ヘンリー,ジェームズ, 2006).
Anticancer Activity
Piperazine-2,6-dione derivatives, which share structural similarities with this compound, have shown promising results in anticancer activity screenings. Their effectiveness against various cancer cell lines suggests potential applications in cancer therapy (Kumar et al., 2013).
Properties
IUPAC Name |
1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O/c23-18-6-4-16(5-7-18)20-8-9-21(27-26-20)28-13-10-17(11-14-28)22(29)25-15-19-3-1-2-12-24-19/h1-9,12,17H,10-11,13-15H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMAELNZGVEJBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=N2)C3=NN=C(C=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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